molecular formula C16H27F4NO4S B12955671 tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

Cat. No.: B12955671
M. Wt: 405.5 g/mol
InChI Key: JZHXAFDCYUTCAB-CHWSQXEVSA-N
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Description

tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a sulfonyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Sulfonyl Propyl Chain: This step involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Protection of the Carboxylate Group: The tert-butyl group is introduced using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and sulfonyl propyl chain play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-4-methyl-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications where fluorine’s unique properties are desired.

Properties

Molecular Formula

C16H27F4NO4S

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H27F4NO4S/c1-15(2,3)25-14(22)21-11-12(17)10-13(21)6-4-8-26(23,24)9-5-7-16(18,19)20/h12-13H,4-11H2,1-3H3/t12-,13-/m1/s1

InChI Key

JZHXAFDCYUTCAB-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)F

Origin of Product

United States

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